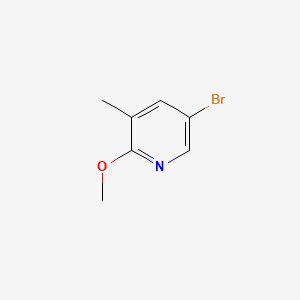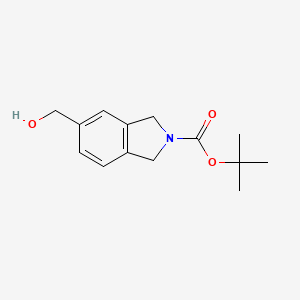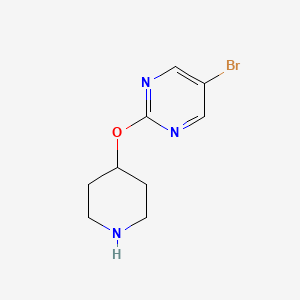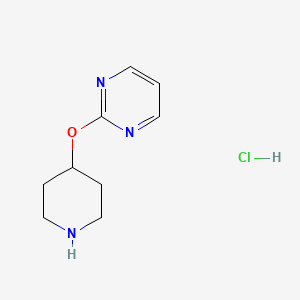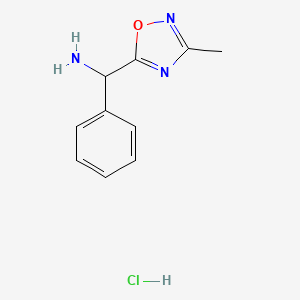![molecular formula C13H18N2 B1291536 8-Benzyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1416439-26-3](/img/structure/B1291536.png)
8-Benzyl-3,8-diazabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-3,8-diazabicyclo[42This compound consists of a piperidine ring fused with a diazabicyclooctane ring, making it a versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactions using high-pressure reactors and continuous flow systems to ensure efficient and consistent production . The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Benzyl-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines due to its stability and ease of removal.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-3,8-diazabicyclo[4.2.0]octane: Known for its stability and use as a protecting group.
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane: Another similar compound used in organic synthesis.
Uniqueness
This compound stands out due to its unique bicyclic structure, which provides stability and versatility in various chemical reactions and applications. Its ability to act as a protecting group for amines and its potential biological activities make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
8-benzyl-3,8-diazabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCVYHKAZCBAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)
